2,3-Dihydroxynaphthalene

Antioxidant Peroxyl Radical Reactivity Ranking

2,3-Dihydroxynaphthalene (2,3-DHN) features ortho-vicinal hydroxyl groups that provide a bidentate chelation capacity unmatched by other DHN isomers. This specific geometry is essential for forming stable five-membered metal complexes, producing sensitive azo dyes (λmax=475 nm), and functionalizing TiO₂ surfaces for DSSCs and photocatalysis. Using incorrect isomers leads to failed syntheses or invalid analytical results. Procure high-purity 2,3-DHN to guarantee reactivity, complex sensitivity, and application performance across dye synthesis, biochemical detection, and advanced material science.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 92-44-4
Cat. No. B165439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxynaphthalene
CAS92-44-4
Synonyms2,3-dihydroxynaphthalene
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)O)O
InChIInChI=1S/C10H8O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
InChIKeyJRNGUTKWMSBIBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxynaphthalene (CAS 92-44-4): A High-Purity Ortho-Diol Building Block for Dye and Ligand Applications


2,3-Dihydroxynaphthalene (2,3-DHN, CAS 92-44-4) is a naphthalene derivative bearing two hydroxyl groups at the ortho positions (2 and 3). This vicinal diol configuration confers a specific bidentate chelation capacity and a distinct redox-active profile, distinguishing it from other dihydroxynaphthalene isomers [1]. Commercially, it is primarily valued as a versatile intermediate in the synthesis of azo dyes and naphthoquinone derivatives, as well as a ligand in coordination chemistry and analytical applications [1][2].

2,3-Dihydroxynaphthalene: Why In-Class Dihydroxynaphthalene Isomers Cannot Be Directly Substituted


Dihydroxynaphthalene isomers, such as 1,5-, 2,6-, and 2,7-dihydroxynaphthalene, exhibit profoundly different reactivity profiles, thermal stabilities, and application specificities despite sharing the same molecular formula. The relative positioning of the hydroxyl groups directly dictates the molecule's capacity for ortho-chelation, its oxidative coupling behavior, and the color and solubility of its metal complexes [1]. For instance, while 2,7-DHN is employed in oxalic acid detection, 2,3-DHN's unique ortho-diol structure is specifically required for producing sensitive azo dyes and stable titanium-diolate complexes [1][2]. A failure to recognize these specific quantitative differences in reactivity, thermodynamic stability, and complex sensitivity leads to failed syntheses, non-functional materials, or invalid analytical results, underscoring the critical need for isomer-specific procurement.

2,3-Dihydroxynaphthalene: A Comparative Evidence Guide on Reactivity, Sensitivity, and Material Performance


Peroxyl Radical Reactivity: Intermediate Ranking Quantified vs. 1,2-DHN and 2,7-DHN

In a head-to-head comparison of bleaching rates with AAPH-derived peroxyl radicals, the reactivity of 2,3-DHN is significantly lower than that of 1,2-DHN (denoted as '≫') but higher than that of 1,3-DHN and 2,7-DHN (denoted as '≥') [1]. This positions 2,3-DHN as an intermediate antioxidant within the dihydroxynaphthalene class, providing a specific reactivity profile for applications where the extreme lability of 1,2-DHN is undesirable.

Antioxidant Peroxyl Radical Reactivity Ranking

Thermodynamic Stability: Lower Enthalpy of Formation vs. 2,7-DHN

Static bomb calorimetry measurements reveal that the standard molar enthalpy of formation in the crystalline state (ΔHfo(c)) for 2,3-DHN is -316.4 ± 1.5 kJ mol⁻¹, which is 9.7 kJ mol⁻¹ lower (i.e., more thermodynamically stable) than that of its close isomer, 2,7-DHN, at -326.1 ± 1.7 kJ mol⁻¹ [1]. This quantifies a distinct thermodynamic advantage for 2,3-DHN in terms of intrinsic molecular stability.

Thermochemistry Enthalpy of Formation Stability

Analytical Sensitivity: Ortho-Dihydroxynaphthalene Complexes Outperform Ortho-Dihydroxybenzenes

Comparative studies on metal ion complexes reveal that the colored complexes formed by ortho-dihydroxynaphthalenes, including 2,3-DHN, are invariably more sensitive for spectrophotometric detection than those formed by analogous ortho-dihydroxybenzenes (e.g., catechol) [1]. This increased sensitivity is attributed to the larger ring size and extended conjugation of the naphthalene system.

Analytical Chemistry Metal Complexation Spectrophotometry

Supercapacitor Performance: COFs Derived from 2,3-DHN Match Those from 2,6-DHN

Hydroxy-functionalized Covalent Organic Frameworks (COFs) synthesized from both 2,3-DHN and 2,6-DHN precursors exhibit nearly identical high-performance electrochemical redox activity. The TAPT-2,3-NA(OH)2 COF demonstrated a specific capacitance of 271 F g⁻¹ at 0.5 A g⁻¹ and maintained 86.5% capacitance retention after 2000 cycles [1]. This demonstrates that 2,3-DHN is a fully viable, high-performance alternative to 2,6-DHN for constructing redox-active COF electrode materials.

Covalent Organic Frameworks Supercapacitor Energy Storage

Key Application Scenarios for Procuring 2,3-Dihydroxynaphthalene (CAS 92-44-4)


Synthesis of High-Performance Azo Dyes for Textiles and Analytical Reagents

The ortho-diol structure of 2,3-DHN makes it a highly effective coupling component in azo dye synthesis [1]. This application stems from the same electronic properties that confer sensitivity to its metal complexes. The compound reacts with diazonium salts in alkaline medium to produce intensely colored reddish-orange azo dyes (λmax = 475 nm), which are utilized both as industrial textile dyes and as sensitive chromogenic reagents for the spectrophotometric determination of nitrite at ppm levels [1][2].

Chromogenic Enzyme Substrates for Microbial Detection and Identification

Patented technology leverages the ability of 2,3-DHN to form intensely purple or red-brown colored chelates with ferric ions (Fe³⁺) upon enzymatic cleavage [1]. Colorless DHN-substrate conjugates are hydrolyzed by specific bacterial enzymes, liberating the 2,3-DHN core, which immediately complexes with iron salts in the growth medium [1]. This produces a vivid, easily observable color change, enabling the rapid detection and identification of target microorganisms in clinical, food, or environmental samples. The solubility and diffusibility of the resulting complex can be tuned for use in either liquid or solid agar media [1].

Ligand for Titanium Dioxide (TiO₂) Surface Modification and Photoelectrochemistry

As a bidentate catecholate-type ligand, 2,3-DHN forms stable, five-membered ring complexes on titania (TiO₂) surfaces through dehydration between its two ortho-hydroxyl groups and surface Ti-OH groups [1]. This surface modification strategy, confirmed by the observation of a photocurrent due to electron injection from the ligand's LUMO into the TiO₂ conduction band [1], is a critical application of its specific ortho-diol geometry. This enables the functionalization of TiO₂ nanomaterials for use in dye-sensitized solar cells (DSSCs), photocatalysis, and advanced photoelectrochemical biosensors [2], where the extended aromatic naphthalene system offers advantages over smaller catechol ligands [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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